1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .
For the specific synthesis of this compound, the following steps can be outlined:
Formation of the Indole Core: The initial step involves the formation of the indole core through the Fischer indole synthesis. This is achieved by reacting phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group at the 6-position of the indole ring. This can be achieved by reacting the indole intermediate with a sulfonyl chloride in the presence of a base.
Ethylation and Phenylethylation: The final steps involve the introduction of the ethyl and phenylethyl groups at the 1- and N-positions, respectively. This can be achieved through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, sulfonyl chlorides, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Lacks the phenylethyl group, which may result in different biological activities.
N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Lacks the ethyl group, which may affect its chemical reactivity and biological properties.
1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness
1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to the presence of both ethyl and phenylethyl groups, which may enhance its biological activity and chemical reactivity. The combination of these groups with the indole and sulfonamide moieties provides a unique structural framework that can be exploited for various scientific applications.
Properties
IUPAC Name |
1-ethyl-2-oxo-N-(1-phenylethyl)benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-23-18-12-13-19(16-10-7-11-17(20(16)18)21(23)24)27(25,26)22-14(2)15-8-5-4-6-9-15/h4-14,22H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZHQNYCZYIGLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC(C)C4=CC=CC=C4)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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